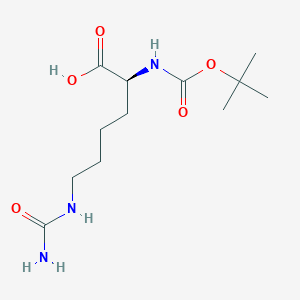

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

説明

特性

IUPAC Name |

(2S)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRHHKYGXHMDX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426774 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201418-83-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for Boc-L-Citrulline (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-L-Citrulline

Introduction: The Imperative for Rigorous Characterization

Nα-tert-butyloxycarbonyl-L-Citrulline (Boc-L-Citrulline) is a pivotal molecule in the landscape of modern biochemical and pharmaceutical research. As a derivative of the non-proteinogenic amino acid L-Citrulline, its primary utility lies in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics, particularly those related to nitric oxide pathways.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, providing a robust and orthogonal strategy for selectively masking the alpha-amino group during peptide chain elongation.[3]

Given its foundational role, verifying the identity, purity, and structural integrity of Boc-L-Citrulline is not merely a procedural step but a prerequisite for the validity of any subsequent research. The downstream consequences of using impure or misidentified starting material can range from failed syntheses to erroneous biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to provide an unambiguous structural confirmation of Boc-L-Citrulline. Our focus is not just on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, offering unparalleled insight into the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For a molecule like Boc-L-Citrulline, NMR provides a definitive map of its covalent framework and confirms the successful installation of the Boc protecting group.

Expertise & Causality: Experimental Design

The choice of solvent is critical for acquiring high-quality NMR data. While organic solvents like DMSO-d₆ or CDCl₃ can be used, Deuterium Oxide (D₂O) is often an excellent choice for amino acid derivatives, as it mimics a physiological environment and effectively solubilizes the molecule.[4] However, it's important to note that exchangeable protons (e.g., -OH, -NH) will not be observed in D₂O. For complete characterization, acquiring spectra in both D₂O and an aprotic solvent like DMSO-d₆ is recommended. The data presented here is based on expected shifts, drawing from databases and literature on L-Citrulline and other Boc-protected amino acids.[4][5][6]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-L-Citrulline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents, to calibrate the chemical shift scale to 0.00 ppm.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 500 or 600 MHz).[4][7]

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR: Acquire a 1D carbon spectrum. As ¹³C has a low natural abundance, more scans are required (typically 1024 or more). Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[4][6]

-

Caption: General workflow for NMR sample preparation and analysis.

Data Presentation & Trustworthiness: Interpreting the Spectra

The spectra must be internally consistent. The number of signals in ¹³C NMR should match the number of unique carbons, and the integration of ¹H signals should correspond to the number of protons at each position.

The most telling signal for successful Boc protection is the appearance of a large singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl moiety.[5][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.2 | dd | 1H | α-CH |

| ~3.1 - 3.2 | t | 2H | δ-CH₂ |

| ~1.8 - 1.9 | m | 2H | β-CH₂ |

| ~1.5 - 1.6 | m | 2H | γ-CH₂ |

| ~1.4 | s | 9H | (CH₃)₃C- (Boc) |

Note: Shifts are approximate and can vary based on solvent and pH. Exchangeable protons on the carboxyl, ureido, and Boc-carbamate groups may not be visible in D₂O or may appear as broad signals in aprotic solvents.

The ¹³C spectrum confirms the presence of all 11 carbons in the molecule. The Boc group introduces two highly characteristic signals: the quaternary carbon around 80 ppm and the carbamate carbonyl carbon around 156 ppm.[9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic Acid Carbonyl (C=O) |

| ~160 | Ureido Carbonyl (C=O) |

| ~156 | Boc Carbonyl (C=O) |

| ~80 | Quaternary Carbon (Boc) |

| ~55 | α-C |

| ~41 | δ-C |

| ~30 | β-C |

| ~28 | (CH₃)₃C- (Boc) |

| ~27 | γ-C |

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

While NMR maps the carbon-hydrogen framework, IR spectroscopy provides a rapid and reliable confirmation of the functional groups present in the molecule. The principle is based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Expertise & Causality: Experimental Design

For solid samples like Boc-L-Citrulline, Attenuated Total Reflectance (ATR) is the preferred IR technique. It requires minimal sample preparation and avoids the complexities of making KBr pellets. The key is to ensure good contact between the sample and the ATR crystal (typically diamond or germanium) to obtain a strong, high-quality spectrum.

Experimental Protocol: ATR-IR Acquisition

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the powdered Boc-L-Citrulline sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent pressure ensures reproducibility.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Data Presentation & Trustworthiness: Interpreting the Spectrum

The IR spectrum should display characteristic peaks for all expected functional groups. The presence of strong carbonyl stretches from the Boc group, the carboxylic acid, and the ureido group is a key validation point.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3400 - 3200 | N-H Stretch | Ureido & Carbamate NH |

| ~3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid OH |

| ~2980 - 2850 | C-H Stretch | Aliphatic CH, CH₂ |

| ~1710 - 1680 | C=O Stretch | Boc Carbamate Carbonyl |

| ~1690 - 1640 | C=O Stretch | Carboxylic Acid Carbonyl |

| ~1650 | C=O Stretch (Amide I) | Ureido Carbonyl |

| ~1560 | N-H Bend (Amide II) | Ureido & Carbamate NH |

Note: The carbonyl region may show overlapping bands. The broad O-H stretch is a hallmark of a carboxylic acid.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thus confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like Boc-L-Citrulline, as it typically keeps the molecule intact during ionization.

Expertise & Causality: Experimental Design

The choice of ESI mode (positive or negative) is determined by the molecule's ability to accept or lose a proton. Amino acid derivatives are amphoteric but are most commonly analyzed in positive ion mode, where they are readily protonated to form [M+H]⁺ ions. The mobile phase is also critical; a mixture of water and a polar organic solvent (like acetonitrile or methanol) with a small amount of acid (like formic acid) is used to promote solubility and ionization.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of Boc-L-Citrulline (~1-10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through a Liquid Chromatography (LC) system.

-

Ionization: The sample solution is passed through a heated capillary at a high voltage, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged molecular ions ([M+H]⁺).

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector counts the ions at each m/z value, generating the mass spectrum.

Caption: The core stages of Electrospray Ionization Mass Spectrometry.

Data Presentation & Trustworthiness: Interpreting the Spectrum

The mass spectrum must show an ion corresponding to the expected molecular weight. For Boc-L-Citrulline (C₁₁H₂₁N₃O₅), the exact monoisotopic mass is 275.1481 Da.

| m/z | Ion Species | Expected Mass (Da) | Confirmation |

| 276.1554 | [M+H]⁺ | 275.1481 + 1.0073 | Confirms the molecular weight of the compound. |

| 298.1373 | [M+Na]⁺ | 275.1481 + 22.9892 | Common sodium adduct, further confirms MW. |

| 220.1030 | [M-C₄H₈+H]⁺ | 276.1554 - 56.0626 | Loss of isobutylene from the Boc group. |

| 176.0924 | [M-Boc+H]⁺ | 276.1554 - 100.0528 | Loss of the entire Boc group (as CO₂ + C₄H₈). |

The presence of the protonated molecular ion ([M+H]⁺) at m/z 276.1554 is the primary evidence of the compound's identity. High-resolution mass spectrometry (HRMS) can measure this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Conclusion

The structural elucidation of Boc-L-Citrulline is a multi-faceted process where NMR, IR, and MS provide complementary and corroborative evidence. NMR defines the carbon-hydrogen skeleton, IR confirms the presence and nature of key functional groups, and MS verifies the molecular weight and elemental formula. When used in concert, these techniques provide a self-validating system that ensures the identity and integrity of this critical reagent, thereby upholding the standards of scientific rigor required in research and drug development.

References

- A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols. Benchchem.

- Boc-L-citrulline. Chem-Impex.

- Citrulline | C6H13N3O3 | CID 9750. PubChem - NIH.

- Boc-L-citrulline | CAS 45234-13-7.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Amino Acid-Protecting Groups | Request PDF.

- 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- L-Citrulline

- Synthesis and characterization of a dipeptide analogue... Scholars Research Library - Der Pharma Chemica.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000904).

- L-Citrulline(372-75-8) 1H NMR spectrum. ChemicalBook.

- L-Citrulline(372-75-8) IR Spectrum. ChemicalBook.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Boc-DL-citrulline | C11H21N3O5 | CID 4056570. PubChem - NIH.

- N(alpha)-boc-L-citrulline | CAS 45234-13-7. CymitQuimica.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. bmse000858 L-Citrulline at BMRB [bmrb.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000904) [hmdb.ca]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Solubility of Boc-Cit-OH in common organic solvents

An In-Depth Technical Guide to the Solubility of Boc-L-Citrulline (Boc-Cit-OH) in Common Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-citrulline (Boc-Cit-OH), a key intermediate in peptide synthesis and drug development. Designed for researchers, scientists, and process chemists, this document moves beyond simple data recitation to offer a foundational understanding of the physicochemical principles governing its solubility, alongside practical, field-tested protocols for determining and optimizing dissolution.

Executive Summary: The Solubility Profile of a Zwitterionic Intermediate

N-α-tert-Butoxycarbonyl-L-citrulline (Boc-Cit-OH) is an amino acid derivative with a complex solubility profile owing to its molecular structure. The presence of a lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar ureido side chain, and an ionizable carboxylic acid moiety creates a molecule with dual hydrophobic and hydrophilic character. This structure confers solubility in polar aprotic solvents but limits its utility in both nonpolar organic solvents and aqueous media at neutral pH.

Understanding these solubility characteristics is not merely an academic exercise; it is critical for the practical success of synthetic workflows. Inefficient dissolution can lead to incomplete reactions, challenging purifications, and ultimately, lower yields and purity in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). This guide provides the necessary framework for navigating these challenges.

Physicochemical Drivers of Boc-Cit-OH Solubility

The solubility of Boc-Cit-OH is dictated by a delicate interplay of its functional groups with the solvent environment. A clear understanding of these interactions is paramount for rational solvent selection.

-

The Lipophilic Anchor (Boc Group): The bulky, nonpolar tert-butoxycarbonyl group significantly increases the compound's affinity for organic solvents compared to the parent L-Citrulline. It effectively shields the polar alpha-amino group, reducing its ability to form strong hydrogen bonds as a donor.

-

The Polar Core (Carboxylic Acid and Ureido Side Chain): The terminal carboxylic acid is a primary site for hydrogen bonding, acting as both a donor and an acceptor. The citrulline side chain, with its ureido group (-NH-CO-NH2), is also highly polar and capable of extensive hydrogen bonding.

-

Zwitterionic Potential: In solution, the carboxylic acid can deprotonate (-COO⁻), creating a potential zwitterionic character that influences its solubility, particularly in protic solvents.

This tripartite structure explains why Boc-Cit-OH is most readily soluble in solvents that can effectively solvate both its nonpolar and polar regions.

Qualitative and Quantitative Solubility Data

While a comprehensive quantitative solubility dataset for Boc-Cit--OH across all common organic solvents is not extensively published, a robust qualitative and semi-quantitative understanding can be derived from supplier technical data and analogous compounds.

Summary of Observed Solubility

The following table summarizes the known solubility behavior of Boc-Cit-OH. This data is essential for initial solvent screening in synthetic and analytical applications.

| Solvent Class | Solvent Name | Observed Solubility | Rationale & Expert Insight |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Excellent solvent. The amide structure of DMF effectively solvates both the Boc group and the polar side chain/carboxylic acid through dipole-dipole interactions. |

| Dimethyl sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. It is a solvent of choice for NMR studies and stock solution preparation.[1][2][3] | |

| Acetonitrile (MeCN) | Sparingly Soluble | Moderately polar. While it can solvate the polar groups to some extent, it is less effective than DMF or DMSO, often requiring heating or sonication for complete dissolution. | |

| Tetrahydrofuran (THF) | Sparingly Soluble | Lower polarity than MeCN. Primarily solvates the Boc group, with poor interaction with the polar functionalities, leading to limited solubility. | |

| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group can form strong hydrogen bonds with the carboxylic acid and ureido side chain, facilitating dissolution.[1] |

| Ethanol (EtOH) | Moderately Soluble | Less polar than methanol, resulting in slightly lower solvating power for the polar groups. Dissolution may be slower or require larger solvent volumes. | |

| Water (H₂O) | Sparingly Soluble | At neutral pH, the molecule's zwitterionic character is not fully expressed, and the large, nonpolar Boc group limits aqueous solubility.[1] Solubility increases at basic pH. | |

| Nonpolar / Ethers | Dichloromethane (DCM) | Sparingly Soluble | Can solvate the Boc group, but offers poor interaction with the highly polar side chain and carboxylic acid. |

| Diethyl Ether (Et₂O) | Insoluble | The nonpolar nature of ether makes it an exceptionally poor solvent for the polar functional groups of Boc-Cit-OH. Often used as an anti-solvent for precipitation. | |

| Hexanes / Heptane | Insoluble | Aliphatic hydrocarbons cannot effectively solvate any of the polar moieties and are unsuitable as solvents. |

Logical Flow for Solvent Selection

The choice of solvent is dictated by the experimental objective. The following diagram illustrates a decision-making workflow for solvent selection.

Caption: Decision workflow for Boc-Cit-OH solvent selection.

Authoritative Protocol: Gravimetric Determination of Solubility

For applications requiring precise quantitative solubility data (e.g., process scale-up, formulation development), it is essential to perform an experimental determination. The following protocol describes a robust, self-validating gravimetric method.

Principle

This method relies on creating a saturated solution of Boc-Cit-OH in the target solvent at a controlled temperature. A known volume of the clear, saturated supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured. This provides a direct, accurate measure of solubility in mass/volume units (e.g., mg/mL).

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 100 mg of Boc-Cit-OH into a 4 mL glass vial equipped with a small magnetic stir bar.

-

Add 2.0 mL of the desired organic solvent to the vial. This creates a slurry with excess solid, which is essential for ensuring saturation.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate, ideally within an incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the slurry vigorously for a minimum of 24 hours. Causality: This extended period is critical to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. Shorter times can lead to an underestimation of the true solubility.

-

-

Sample Collection:

-

Remove the vial from stirring and allow the undissolved solid to settle completely (typically 30-60 minutes). For very fine suspensions, centrifugation (e.g., 5 min at 5000 rpm) is recommended to ensure a particle-free supernatant.

-

Using a calibrated micropipette, carefully withdraw a precise volume (e.g., 500 µL) of the clear supernatant. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.

-

Dispense the supernatant into a pre-weighed, dry vial (record the tare weight to at least 0.1 mg).

-

-

Solvent Removal & Measurement:

-

Evaporate the solvent from the tared vial. For volatile solvents (DCM, MeOH), a gentle stream of nitrogen or argon is sufficient. For high-boiling solvents (DMF, DMSO), a high-vacuum oven (e.g., 50 °C, <1 mbar) is required for complete removal.

-

Once the solute is a dry, constant-weight solid, re-weigh the vial.

-

-

Calculation:

-

Solubility (mg/mL) = (Final Vial Mass - Tare Vial Mass) / Volume of Supernatant (mL)

-

Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

-

Conclusion and Field Insights

Boc-L-Citrulline exhibits predictable solubility based on the fundamental principle of "like dissolves like." Its solubility is dominated by polar aprotic solvents like DMF and DMSO, which are capable of accommodating its dual hydrophobic and hydrophilic nature. For synthetic applications, DMF remains the gold standard. For analytical purposes, DMSO is preferred. In purification workflows, the insolubility of Boc-Cit-OH in nonpolar ethers and aliphatic hydrocarbons is a significant advantage, allowing for efficient precipitation and isolation of the product. When precise solubility values are required for process optimization or formulation, the gravimetric protocol detailed herein provides a reliable and authoritative method for generating this critical data.

References

-

LabSolutions, "Boc-Cit-OH Product Information." LabSolutions Supplier Page, [Link]

-

PubChem, "N-tert-butoxycarbonyl-L-citrulline Compound Summary." National Center for Biotechnology Information, [Link]

-

Isidro-Llobet, A., et al., "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), pp 2455–2504. [Link]

Sources

The Keystone of Peptide Synthesis: A Technical Guide to the Stability and Storage of Boc-L-Citrulline

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the integrity of each building block is paramount. Nα-tert-Butoxycarbonyl-L-Citrulline (Boc-L-Citrulline), a crucial non-proteinogenic amino acid derivative, is instrumental in the synthesis of novel peptides and therapeutics. Its proper handling and storage are not mere procedural formalities; they are the bedrock upon which reliable and reproducible scientific outcomes are built. This technical guide, authored for the discerning scientist, provides a comprehensive overview of the stability profile of Boc-L-Citrulline and delineates the optimal conditions for its storage, ensuring its viability for research and development.

Understanding the Molecule: Physicochemical Properties of Boc-L-Citrulline

Boc-L-Citrulline is a derivative of the amino acid L-Citrulline, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This modification is key to its utility in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1][2] The compound typically presents as a white to off-white crystalline powder.[1]

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₁N₃O₅ | [2] |

| Molecular Weight | 275.31 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in organic solvents like DMSO and methanol; less soluble in water. | [2] |

| Storage Temperature | ≤ -15 °C or 0-8 °C | [1] |

The Boc protecting group significantly enhances the stability and solubility of L-Citrulline in organic solvents, facilitating its use in various biochemical applications.[2]

The Stability Profile of Boc-L-Citrulline: A Multi-faceted Analysis

The stability of Boc-L-Citrulline is a critical parameter that dictates its shelf-life and efficacy in synthetic protocols. The primary points of vulnerability in the molecule are the Boc group and the ureido group of the citrulline side chain. Degradation can be initiated by several factors, including pH, temperature, light, and oxidizing agents.

Predicted Degradation Pathways

Based on the chemical nature of Boc-protected amino acids, two principal degradation pathways for Boc-L-Citrulline can be anticipated:

-

Acid-Catalyzed Deprotection: The Boc group is notoriously labile under acidic conditions. The acid catalyzes the cleavage of the tert-butyl carbamate, releasing the free amine, isobutylene, and carbon dioxide. This is the intended mechanism for its removal during peptide synthesis but an undesirable event during storage.

-

Hydrolysis: While the Boc group is generally stable to basic conditions, the ureido group of the citrulline side chain could be susceptible to hydrolysis under strong basic conditions or enzymatic action, potentially leading to the formation of ornithine derivatives.

Caption: Predicted degradation pathways for Boc-L-Citrulline.

Forced Degradation Studies: Simulating Stress

To proactively understand the stability of a compound, forced degradation studies are indispensable. These studies subject the compound to harsh conditions to accelerate its decomposition, thereby revealing potential degradation products and pathways. For Boc-L-Citrulline, a comprehensive forced degradation study would involve the following conditions:

-

Acidic Hydrolysis: Treatment with a mild acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Exposure to a mild base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Introduction of an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Heating the solid compound at a temperature below its melting point.

-

Photostability: Exposing the compound to UV and visible light.

Expected Stability under Stress Conditions

| Stress Condition | Expected Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Low | Cleavage of the Boc group |

| Neutral (pH 6-8) | High | Minimal degradation expected |

| Basic (pH > 9) | Moderate to High | Potential for slow hydrolysis of the ureido group |

| Elevated Temperature | Moderate | Potential for accelerated degradation, especially in solution |

| Oxidation (e.g., H₂O₂) | High | The molecule is not expected to be highly susceptible to oxidation |

| Light (UV/Vis) | High | The core structure is not expected to be significantly photolabile |

Recommended Storage Conditions: Preserving Integrity

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of Boc-L-Citrulline:

-

Temperature: For long-term storage, it is imperative to store Boc-L-Citrulline at or below -15 °C. For short-term use, storage at 0-8 °C is acceptable.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric contaminants.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.

-

Handling: When handling the compound, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.

Experimental Protocol: A Framework for Stability Assessment

For laboratories wishing to perform their own stability assessment of Boc-L-Citrulline, the following experimental workflow provides a robust framework.

Sources

Methodological & Application

Application and Protocol for the Solid-Phase Synthesis of Peptides Containing (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic Acid

Introduction: Expanding the Peptidic Armamentarium

In the landscape of modern drug discovery and chemical biology, the site-specific incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy.[1] This approach allows for the rational design of peptide-based therapeutics with enhanced stability, refined biological activity, and novel functionalities.[1] (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, a derivative of lysine where the terminal amine is converted to a ureido group, represents a valuable building block in this endeavor. Its structural similarity to citrulline, a key post-translational modification, makes it a powerful tool for investigating biological processes such as protein citrullination, which is implicated in autoimmune diseases and gene regulation.[2][3][4]

This comprehensive guide provides a detailed protocol for the incorporation of Boc-protected ureidohexanoic acid into peptide sequences using the robust framework of solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the Boc/Bzl protection strategy, outline a step-by-step synthesis protocol, and address potential challenges to ensure the successful synthesis of these modified peptides.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its close analog, Boc-L-citrulline.

| Property | Value (Boc-L-citrulline as reference) | Source |

| Molecular Formula | C₁₁H₂₁N₃O₅ | [5][6][7] |

| Molecular Weight | 275.30 g/mol | [1][6][7] |

| Appearance | White to off-white solid | [5][7] |

| Solubility | Soluble in organic solvents like DMSO and methanol; limited solubility in water. | [5] |

| Storage | Store at ≤ -15 °C | [7] |

The Rationale for a Boc-Based Strategy

The selection of a protecting group strategy is paramount to the success of SPPS.[] For incorporating this compound, the tert-butyloxycarbonyl (Boc) group for Nα-protection offers distinct advantages. The Boc group is stable under a wide range of reaction conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[9][] This approach, known as the Boc/Bzl strategy, utilizes benzyl-based protecting groups for side chains, which are stable to TFA but are removed during the final cleavage from the resin with a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[11][12]

This graduated acid lability allows for the selective deprotection of the Nα-Boc group at each cycle without affecting the side-chain protecting groups or the peptide-resin linkage.[11] Furthermore, Boc-protected amino acids are generally crystalline, have a long shelf life, and are compatible with a wide array of coupling reagents.[]

Experimental Protocol: Step-by-Step Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale using a standard Boc/Bzl strategy.

Materials and Reagents

-

Merrifield resin (or other suitable resin for C-terminal acid)

-

This compound

-

Other Boc-protected amino acids with appropriate side-chain protection

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc-based synthesis comparison, not used in this protocol)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Cold diethyl ether

-

Kaiser test kit

Protocol Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

Caption: Boc-SPPS Workflow Diagram.

Step 1: Resin Preparation and Swelling

-

Place the Merrifield resin (0.1 mmol) in a reaction vessel.

-

Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

Step 2: First Amino Acid Loading (if not pre-loaded)

-

Dissolve the cesium salt of the first Boc-protected amino acid in DMF.

-

Add the solution to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM. Dry the resin under vacuum.

Step 3: Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.[13]

-

Agitate the mixture for 2 minutes (pre-wash).

-

Drain the solution and add a fresh 50% TFA in DCM solution.

-

Agitate for 20-30 minutes.[13]

-

Drain the solution and wash the resin with DCM (3x) and isopropanol (IPA) (2x).[13]

Step 4: Neutralization

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

Step 5: Coupling of this compound

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add the solution to the reaction vessel containing the deprotected peptide-resin.

-

Add 3 equivalents of DIC to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

Step 6: Washing

-

After a successful coupling, drain the reaction mixture.

-

Wash the peptide-resin with DMF (3x) and DCM (3x).

Step 7: Chain Elongation

-

Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

Step 8: Final Cleavage and Deprotection

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and methanol, and dry under vacuum.

-

Carefully add the cleavage cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/thioanisole) to the dried peptide-resin in a suitable apparatus. (Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety precautions). [13]

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Step 9: Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance from the growing peptide chain or the unnatural amino acid. Aggregation of the peptide on the resin. | - Increase the coupling time or perform a double coupling. - Use a more potent coupling reagent like HBTU or HATU. - Increase the concentration of the amino acid and coupling reagents.[14] - Synthesize in a solvent that minimizes aggregation, such as NMP for hydrophobic sequences.[15] |

| Side Reaction of the Ureido Group | The ureido side chain of this compound can potentially react with coupling reagents.[16] | - Use carbodiimide-based coupling reagents like DIC/HOBt, which are less likely to activate the ureido group compared to some uronium/aminium reagents. - Avoid excessive activation times. |

| Peptide Aggregation | Formation of secondary structures on the resin, hindering reagent access. | - Use a more polar solvent mixture (e.g., DMF/DMSO).[17] - Incorporate "difficult sequence" strategies, such as the use of pseudoprolines or depsipeptides, if the sequence is known to be aggregation-prone.[13][18] |

| Low Yield After Cleavage | Incomplete cleavage from the resin. Adsorption of the peptide to the resin. | - Ensure sufficient cleavage time and an appropriate cleavage cocktail for the resin and protecting groups used. - After cleavage, wash the resin with a small amount of the cleavage cocktail to recover any adsorbed peptide. |

Visualization of Key Chemical Steps

Caption: Boc Deprotection Mechanism.

Caption: DIC/HOBt Coupling Mechanism.

Conclusion

The incorporation of this compound into peptides via Boc-SPPS is a robust and accessible method for generating novel peptide analogs. By understanding the principles of the Boc/Bzl strategy and anticipating potential challenges, researchers can successfully synthesize these valuable molecules. The resulting peptides, containing a ureido functionality, can serve as powerful tools in drug discovery and for the elucidation of complex biological pathways.

References

-

PubChem. Boc-Cit-OH. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Available at: [Link]

-

Chem-Impex. Boc-L-citrulline. Available at: [Link]

-

Reddit. Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available at: [Link]

-

PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Available at: [Link]

-

Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available at: [Link]

-

PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available at: [Link]

-

Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

-

J-STAGE. Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Available at: [Link]

-

PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available at: [Link]

-

Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link]

-

Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

PubChem. 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Site-Specific Incorporation of Citrulline into Proteins in Mammalian Cells. Available at: [Link]

-

bioRxiv. Site-Specific Incorporation of Citrulline into Proteins in Mammalian Cells. Available at: [Link]

-

ResearchGate. Site-specific incorporation of citrulline into proteins in mammalian cells. Available at: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. Introduction to Peptide Synthesis. Available at: [Link]

-

SlideShare. Spps and side reactions in peptide synthesis. Available at: [Link]

-

Scribd. Side Reactions in Peptide Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

-

Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

-

ResearchGate. SPPS: peptide failure to elongate?. Available at: [Link]

-

ResearchGate. Short Peptide synthesis, Fmoc-SPPS wth citrullin, why can it show a different mass?. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Reddit. SPPS resin wash help. r/Chempros. Available at: [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

Sources

- 1. Boc-L-citrulline | CAS#:45234-13-7 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 6. Boc-Cit-OH | C11H21N3O5 | CID 7021414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. biotage.com [biotage.com]

- 15. biotage.com [biotage.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: Leveraging (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid for Advanced Studies of Protein Citrullination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Citrullination

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome.[1] Among these, the conversion of a positively charged arginine residue to a neutral citrulline, a process termed citrullination or deimination, introduces profound changes to protein structure and function.[2][3] This irreversible modification, catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs), alters electrostatic interactions, disrupts hydrogen bonding, and can lead to protein unfolding.[2][3][4][5]

While citrullination plays a role in normal physiological processes like epidermal differentiation and gene regulation, its dysregulation is a hallmark of numerous inflammatory and autoimmune diseases.[4][6][7] Conditions such as rheumatoid arthritis (RA), multiple sclerosis, and lupus are strongly associated with increased PAD activity and the generation of citrullinated neo-antigens that trigger autoimmune responses.[4][5][6][8] Consequently, the PAD enzymes and the process of citrullination have emerged as significant targets for diagnostics and therapeutic intervention.[4][7]

Studying this PTM, however, is challenging. The mass change is a mere +0.984 Da, making it difficult to distinguish from other modifications like deamidation by mass spectrometry.[1][7][9] To overcome these hurdles, researchers require precise chemical tools. (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid serves as a critical building block for creating such tools. As a protected synthetic analog of citrulline, it is indispensable for synthesizing peptide-based probes, substrates, and standards necessary to investigate the intricate role of citrullination in health and disease.

Biochemical Rationale and Core Utility

This compound, hereafter referred to as Boc-Cit-OH analogous building block, is structurally a derivative of L-lysine where the epsilon-amino group has been converted to a ureido group, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This design provides two key features:

-

Citrulline Mimicry : The 6-ureidohexanoic acid side chain is a close structural and chemical mimic of the amino acid citrulline. The terminal ureido group (-NH-CO-NH2) is the defining feature of citrulline. This allows peptides synthesized with this building block to be recognized by biological machinery that interacts with citrullinated proteins, such as autoantibodies in RA patient sera.[10]

-

Synthetic Versatility : The Boc protecting group on the α-amino position is a cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS).[] It is stable under the basic or neutral conditions used for peptide bond formation but can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA), allowing for the stepwise assembly of a peptide chain.[][12][13]

This combination makes the compound an ideal reagent for pre-incorporating a stable citrulline mimic at a specific, predetermined position within a synthetic peptide sequence.

Key Applications in PTM Research

Application 1: Synthesis of Citrullinated Peptide Probes and Antigens

The primary application is in the synthesis of well-defined, site-specifically "citrullinated" peptides. These synthetic peptides are invaluable for:

-

Autoantibody Detection: Used as antigens in ELISAs and other immunoassays to detect and quantify anti-citrullinated protein antibodies (ACPAs), which are highly specific diagnostic and prognostic markers for rheumatoid arthritis.[10]

-

Investigating Protein-Protein Interactions: To study how citrullination affects the binding of a protein to its partners, enabling researchers to map interaction domains and understand the functional consequences of the modification.

-

Mass Spectrometry Standards: As heavy-isotope labeled standards for the absolute quantification of specific citrullination events in complex biological samples.

Application 2: Development of Specific PAD Enzyme Substrates

By incorporating this analog into a peptide sequence known to be a target of a specific PAD isozyme, researchers can create highly specific substrates for in vitro enzyme activity assays.[7] These synthetic substrates are superior to using whole proteins, which may have multiple citrullination sites and confounding factors.

Application 3: Tool for Validating Citrulline-Specific Chemical Probes

New methods are emerging to directly label citrullinated proteins using chemical probes, such as those based on phenylglyoxal, which reacts with the ureido group.[14][15][16] Peptides synthesized with a known citrulline mimic at a specific site are essential positive controls for validating the specificity and efficiency of these novel labeling techniques.[17]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Site-Specific "Citrullinated" Peptide

This protocol describes the manual synthesis of a model 10-mer peptide (e.g., H₂N-Ser-Gly-Phe-Leu-Cit -Lys-Gly-His-Ala-Val-COOH) using a standard Boc-SPPS strategy. The citrulline mimic is incorporated at position 5.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Other required Boc-protected amino acids (with side-chain protection where necessary)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Piperidine (for Fmoc chemistry comparison, if needed)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

Workflow Diagram:

Caption: Boc-SPPS workflow for peptide synthesis.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Valine):

-

Deprotection: The Rink Amide linker comes Fmoc-protected. Remove this with 20% piperidine in DMF. For a Boc-compatible resin, start with the deprotection step below.

-

Activation: In a separate tube, pre-activate 4 equivalents of Boc-Val-OH with 3.9 eq. of HBTU and 6 eq. of DIPEA in DMF for 5 minutes.

-

Coupling: Add the activation mixture to the resin and agitate for 2 hours.

-

Washing: Wash the resin 3x with DMF, 3x with DCM, and 3x with DMF.

-

-

Chain Elongation (Cycles for Ala, His, Gly, Lys, etc.):

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, then with 50% TFA in DCM for 20 minutes to remove the Boc group from the previously coupled amino acid.

-

Washing: Wash the resin 3x with DCM, 3x with DMF.

-

Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (x2). Wash 3x with DMF.

-

Coupling Next Amino Acid: Pre-activate and couple the next Boc-protected amino acid (e.g., Boc-Ala-OH) as described in Step 2.

-

Repeat: Continue this cycle for each amino acid in the sequence.

-

-

Incorporation of the Citrulline Mimic:

-

When you reach position 5 in the sequence, use this compound in the coupling step. The procedure is identical to that for standard amino acids. The ureido group is stable to the synthesis conditions and does not require a protecting group.

-

-

Final Deprotection: After the last amino acid (Boc-Ser(tBu)-OH) is coupled, perform a final Boc deprotection step.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin thoroughly with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate for 3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, discard the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

-

Protocol 2: In Vitro PAD4 Enzyme Activity Assay

This protocol uses a synthetic peptide containing the citrulline mimic as a negative control and its arginine-containing counterpart as the substrate to measure the activity of recombinant human PAD4.

Materials:

-

Substrate Peptide: e.g., H₂N-Ser-Gly-Phe-Leu-Arg -Lys-Gly-His-Ala-Val-COOH

-

Negative Control Peptide: H₂N-Ser-Gly-Phe-Leu-Cit -Lys-Gly-His-Ala-Val-COOH (synthesized using the title compound)

-

Recombinant Human PAD4

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 5 mM DTT

-

Quenching Solution: 50 mM EDTA

-

Detection Reagent: Anti-Citrulline (modified) Detection Kit (e.g., from Millipore/Merck) or Phenylglyoxal-based probe.[16]

Workflow Diagram:

Caption: Workflow for an in vitro PAD enzyme activity assay.

Step-by-Step Procedure:

-

Prepare Reactions: In a 96-well plate, prepare triplicate reactions for each condition:

-

Test Condition: 50 µL Assay Buffer + 10 µL Substrate Peptide (1 mM stock) + 30 µL Water

-

No Enzyme Control: 50 µL Assay Buffer + 10 µL Substrate Peptide (1 mM stock) + 40 µL Water

-

Citrulline Peptide Control: 50 µL Assay Buffer + 10 µL Negative Control Peptide (1 mM stock) + 30 µL Water

-

-

Initiate Reaction: Add 10 µL of recombinant PAD4 (e.g., 100 ng/µL) to the "Test Condition" and "Citrulline Peptide Control" wells. Add 10 µL of Assay Buffer to the "No Enzyme Control" well.

-

Incubation: Incubate the plate at 37°C. For kinetic studies, take time points (e.g., 0, 15, 30, 60 minutes). For a single endpoint assay, incubate for 60 minutes.

-

Quench Reaction: Stop the reaction by adding 10 µL of Quenching Solution (EDTA) to each well. The high concentration of EDTA chelates the Ca²⁺ required for PAD activity.[7]

-

Detect Citrullination: Follow the manufacturer's protocol for the chosen detection kit. This typically involves chemical modification of the newly formed citrulline followed by antibody-based colorimetric or fluorometric detection.

-

Data Analysis:

-

Subtract the background signal (No Enzyme Control) from the Test Condition signal.

-

Confirm that the Citrulline Peptide Control shows no significant signal increase, validating that the assay detects newly formed citrulline and not the pre-existing mimic.

-

Plot the signal versus time to determine the reaction rate.

-

Data Presentation & Interpretation

Table 1: Example Purity Analysis of a Synthesized Peptide

| Property | Result | Method |

| Peptide Sequence | H₂N-S-G-F-L-Cit -K-G-H-A-V-COOH | - |

| Purity | >98% | RP-HPLC |

| Observed Mass | 1155.4 Da | ESI-MS |

| Expected Mass | 1155.3 Da | Theoretical |

Table 2: Example Results from PAD4 Activity Assay

| Condition | Absorbance at 450 nm (Mean ± SD) | Interpretation |

| Substrate + PAD4 | 1.85 ± 0.09 | High PAD4 activity |

| Substrate (No PAD4) | 0.12 ± 0.02 | Low background signal |

| Cit-Peptide + PAD4 | 0.15 ± 0.03 | Confirms assay specificity |

| Substrate + PAD4 + Inhibitor | 0.45 ± 0.05 | Demonstrates inhibitor efficacy |

Conclusion

This compound is a foundational tool for the precise investigation of protein citrullination. Its utility in the chemical synthesis of defined peptide substrates and probes empowers researchers to develop robust diagnostic assays, dissect the molecular consequences of citrullination, and screen for novel PAD enzyme inhibitors. The protocols outlined here provide a framework for leveraging this key reagent to advance our understanding of the critical role this post-translational modification plays in autoimmune disease and beyond.

References

-

Witalison, E., Thompson, P. R., & Hofseth, L. J. (2015). Protein arginine deiminases and associated citrullination: physiological functions and diseases associated with dysregulation. Current drug targets, 16(7), 700–710. [Link]

-

Valesini, G., et al. (2015). Citrullination and autoimmunity. Autoimmunity reviews, 14(6), 490-497. [Link]

-

Al-Shobaili, H. A. (2019). An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders. Journal of immunology research, 2019, 9659357. [Link]

-

Vossenaar, E. R., & van Venrooij, W. J. (2005). Citrullination and autoimmune disease: 8th Bertine Koperberg meeting. Annals of the rheumatic diseases, 64(Suppl 4), iv40–iv44. [Link]

-

Vossenaar, E. R., et al. (2003). The presence of citrullinated proteins is not specific for rheumatoid synovial tissue. Arthritis and rheumatism, 48(12), 3473-3480. [Link]

-

Vossenaar, E. R., et al. (2004). Methods for the detection of peptidylarginine deiminase (PAD) activity and protein citrullination. Molecular and cellular proteomics, 3(10), 920-928. [Link]

-

Bicker, K. L., et al. (2012). Development of a phenylglyoxal-based probe to visualize protein citrullination. Journal of the American Chemical Society, 134(41), 17015-17018. [Link]

-

Mondal, S., & Thompson, P. R. (2019). Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination. Methods in enzymology, 626, 227-245. [Link]

-

van Beers, J. J., et al. (2007). ABAP: Antibody-based assay for peptidylarginine deiminase activity. Analytical biochemistry, 367(2), 200-205. [Link]

-

Lewallen, D. M., et al. (2015). Chemical Proteomic Platform To Identify Citrullinated Proteins. ACS chemical biology, 10(11), 2521-2528. [Link]

-

Mondal, S., et al. (2019). Development of Activity-Based Proteomic Probes for Protein Citrullination. Sub-cellular biochemistry, 91, 331-348. [Link]

-

De Koker, S., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in immunology, 14, 1098638. [Link]

-

Bicker, K. L., et al. (2012). Seeing Citrulline: Development of a Phenylglyoxal-Based Probe To Visualize Protein Citrullination. Journal of the American Chemical Society, 134(41), 17015-17018. [Link]

-

ResearchGate. (2012). Seeing Citrulline: Development of a Phenylglyoxal-Based Probe to Visualize Protein Citrullination. Request PDF. [Link]

-

Wang, Y., et al. (2025). Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research. International journal of molecular sciences, 26(1), 1. [Link]

-

Biosynthesis Inc. (2012). Citrullinated Peptide Synthesis. Biosynthesis Inc. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Fields, G. B. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]

-

Law, S. C., & L. M. Whitton. (2021). Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration. Journal of translational medicine, 19(1), 253. [Link]

-

De Ceuleneer, M., et al. (2013). Modification of citrulline residues with 2,3-butanedione facilitates their detection by liquid chromatography/mass spectrometry. Rapid communications in mass spectrometry, 27(11), 1252-1256. [Link]

-

G-Shop. (2024). Deep Learning Enhances Precision of Citrullination Identification in Human and Plant Tissue Proteomes. G-Shop. [Link]

-

Scatena, C., et al. (2023). Citrullination Post-Translational Modification: State of the Art of Brain Tumor Investigations and Future Perspectives. International journal of molecular sciences, 24(18), 14002. [Link]

-

Salinger, A. J., et al. (2019). A streamlined data analysis pipeline for the identification of sites of citrullination. Scientific reports, 9(1), 16223. [Link]

-

Li, Y., et al. (2024). The Role of Citrullination Modification in CD4+ T Cells in the Pathogenesis of Immune-Related Diseases. International journal of molecular sciences, 25(7), 3692. [Link]

-

Wang, Y., et al. (2025). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. Journal of Chemical Research, 49(7), 1083-1088. [Link]

Sources

- 1. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Citrullination Modification in CD4+ T Cells in the Pathogenesis of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Citrullination and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Deep Learning Enhances Precision of Citrullination Identification in Human and Plant Tissue Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Activity-Based Proteomic Probes for Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Seeing Citrulline: Development of a phenylglyoxal-based probe to visualize protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Boc-L-Citrulline (Boc-Cit-OH) in Peptide Synthesis

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering solubility issues with Boc-L-Citrulline (Boc-Cit-OH) during solid-phase peptide synthesis (SPPS). This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to ensure the successful incorporation of this unique amino acid into your peptide sequences.

Understanding the Challenge: The Nature of Boc-Cit-OH Solubility

Boc-L-Citrulline, a derivative of the non-proteinogenic amino acid L-Citrulline, is a valuable building block in the synthesis of bioactive peptides. However, its distinctive side chain, coupled with the hydrophobic Boc protecting group, can present significant solubility challenges in standard SPPS solvents. This can lead to incomplete dissolution, precipitation during activation, and consequently, poor coupling efficiency, resulting in truncated or deletion peptide sequences.

This guide is structured to walk you through understanding the root causes of these solubility issues and provide you with a range of practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Boc-Cit-OH?

A1: Boc-Cit-OH is sparingly soluble in many common organic solvents used in peptide synthesis. It is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), but exhibits poor solubility in less polar solvents such as Dichloromethane (DCM) and water.[1][2][3]

Q2: Why is my Boc-Cit-OH not dissolving in DMF, a recommended solvent?

A2: Several factors can contribute to poor solubility even in a recommended solvent like DMF:

-

Solvent Quality: The presence of water or other impurities can significantly reduce the solubility of Boc-Cit-OH. Always use high-purity, anhydrous solvents.

-

Concentration: You may be attempting to create a solution that exceeds the solubility limit of Boc-Cit-OH in DMF at room temperature.

-

Temperature: Lower temperatures can decrease solubility.

-

Compound Purity: Impurities within the Boc-Cit-OH solid can affect its dissolution characteristics.

Q3: Can I use co-solvents to improve the solubility of Boc-Cit-OH?

A3: Absolutely. Using a co-solvent is a highly effective strategy. Adding a small percentage of a stronger solvent like DMSO (e.g., 10-25% v/v) to your primary solvent (e.g., DMF or NMP) can significantly enhance the solubility of Boc-Cit-OH and prevent precipitation during the coupling reaction.[4]

Q4: Is it safe to heat the Boc-Cit-OH solution to improve solubility?

A4: Gentle warming (e.g., to 30-40°C) can be used to aid dissolution. However, excessive or prolonged heating should be avoided as it can potentially lead to the degradation of the heat-labile Boc-protecting group.

Q5: Will sonication help dissolve Boc-Cit-OH, and are there any risks?

A5: Sonication is a useful technique to break up aggregates and accelerate dissolution.[5] Studies have shown that sonication does not typically affect the amino acid content or primary structure.[6][7] However, it's important to use it judiciously to avoid excessive heating of the solution.

Q6: What are chaotropic salts, and can they help with Boc-Cit-OH solubility?

A6: Chaotropic salts, such as sodium perchlorate (NaClO₄) or lithium chloride (LiCl), are agents that disrupt the structure of water and can help to break up hydrogen bonding networks that may contribute to poor solubility and peptide aggregation.[4][8] They can be added to the solvent system to improve the solvation of both the amino acid and the growing peptide chain.[4]

Troubleshooting Guide: Addressing Boc-Cit-OH Solubility and Coupling Issues

This section provides a structured approach to troubleshooting common problems encountered with Boc-Cit-OH.

Table 1: Troubleshooting Matrix for Boc-Cit-OH

| Issue | Potential Cause | Recommended Solution | Detailed Protocol Reference |

| Boc-Cit-OH powder does not fully dissolve in the primary solvent (e.g., DMF). | - Exceeding solubility limit- Poor solvent quality- Low temperature | - Increase solvent volume.- Use a co-solvent such as DMSO.- Gently warm the solution (30-40°C).- Use fresh, anhydrous solvent. | Protocol 1 |

| A clear solution is formed initially, but precipitation occurs upon addition of the coupling reagent. | - The activated ester of Boc-Cit-OH is less soluble than the free acid.- Change in solvent polarity upon reagent addition. | - Pre-activate the Boc-Cit-OH in a smaller volume of a stronger solvent (e.g., DMSO) before diluting with the primary solvent.- Use a co-solvent mixture (e.g., DMF/DMSO). | Protocol 2 |

| The coupling reaction is incomplete, as indicated by a positive Kaiser test. | - Poor solubility leading to low concentration of activated amino acid.- Steric hindrance.- Peptide aggregation on the resin. | - Perform a "double coupling" with fresh reagents.- Switch to a more potent coupling reagent like HATU or HBTU.- Use a solvent system known to disrupt aggregation (e.g., containing NMP or DMSO).[4] | Protocol 3 |

| Difficulty incorporating Boc-Cit-OH into a hydrophobic or "difficult" peptide sequence. | - Aggregation of the growing peptide chain on the resin, blocking reactive sites. | - Employ a solvent system with chaotropic salts.- Use a resin with better swelling properties (e.g., PEG-based resins).- Incorporate backbone-protected amino acids or pseudoprolines in the sequence to disrupt aggregation.[4] | Protocol 4 |

Experimental Protocols

Protocol 1: Standard Dissolution of Boc-Cit-OH

This protocol outlines the standard procedure for dissolving Boc-Cit-OH for use in SPPS.

-

Preparation: Ensure all glassware is clean and dry. Use fresh, anhydrous peptide synthesis-grade DMF.

-

Weighing: Weigh the required amount of Boc-Cit-OH into a clean, dry vial.

-

Solvent Addition: Add the primary solvent (e.g., DMF) in small increments while stirring or vortexing.

-

Observation: If the Boc-Cit-OH does not fully dissolve, consider the following steps:

-

Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. Monitor the temperature to avoid excessive heating.

-

Gentle Warming: Gently warm the vial to 30-40°C in a water bath with continuous stirring.

-

Co-solvent Addition: Add a small amount of DMSO (e.g., 10% of the total volume) and continue to stir.

-

Protocol 2: Pre-activation Strategy for Poorly Soluble Boc-Cit-OH

This protocol is recommended when precipitation occurs upon activation.

-

Initial Dissolution: Dissolve the Boc-Cit-OH in a minimal amount of anhydrous DMSO.

-

Coupling Reagent Addition: In a separate vial, dissolve the coupling reagent (e.g., HATU) and an amine base (e.g., DIEA) in DMF.[9][10]

-

Pre-activation: Add the Boc-Cit-OH/DMSO solution to the coupling reagent/DMF solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Immediately add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

Protocol 3: Double Coupling for Incomplete Reactions

If a Kaiser test indicates an incomplete coupling, a second coupling is necessary.

-

First Coupling: Follow Protocol 1 or 2 for the initial coupling of Boc-Cit-OH.

-

Kaiser Test: After the recommended coupling time, perform a Kaiser test.

-

Double Coupling: If the test is positive (blue/purple beads), drain the reaction vessel without washing the resin.

-

Fresh Reagents: Prepare a fresh solution of activated Boc-Cit-OH as in the initial coupling step.

-

Second Coupling: Add the fresh activated amino acid solution to the resin and allow the reaction to proceed for another 1-2 hours.

-

Final Wash: Wash the resin according to your standard protocol.

Protocol 4: Using Chaotropic Salts for Difficult Sequences

This protocol can be employed when peptide aggregation is suspected.

-

Solvent Preparation: Prepare a stock solution of 0.8 M NaClO₄ or LiCl in DMF.[4]

-

Resin Wash: Before the coupling step, wash the deprotected and neutralized resin with the chaotropic salt solution.

-

Coupling: Prepare the activated Boc-Cit-OH solution in the chaotropic salt/DMF solvent system and proceed with the coupling reaction.

Visualizing the Workflow

Diagram 1: Decision Tree for Boc-Cit-OH Dissolution

Caption: A decision-making workflow for dissolving Boc-Cit-OH.

Diagram 2: SPPS Cycle with Troubleshooting Steps for Boc-Cit-OH

Caption: Integration of troubleshooting steps within a standard Boc-SPPS cycle.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Kou, L., Lu, Y., & Li, Z. (2017). Effects of chaotropic salts on the conformation of poly (3-sulfopropyl methacrylate potassium) brushes. Langmuir, 33(37), 9419-9427.

-

Reddit. (2023). HATU coupling - what's the best order? Retrieved from [Link]

- Kramer, J. R., & Deming, T. J. (2010). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Zhang, Y., & Cremer, P. S. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ChemPhysChem, 10(3), 549-553.

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

- Pathak, R., Leong, T. S. H., Martin, G. J. O., & Ashokkumar, M. (2020). Amino acid and secondary structure integrity of sonicated milk proteins. Australian Journal of Chemistry, 73(3), 170-179.

- Pathak, R., Leong, T. S. H., Martin, G. J. O., & Ashokkumar, M. (2020). Amino acid and secondary structure integrity of sonicated milk proteins. Australian Journal of Chemistry, 73(3), 170-179.

-

PubChem. (n.d.). Boc-Cit-OH. Retrieved from [Link]

- Wang, Y., Wang, Y., Wang, Y., Li, D., & Adhikari, B. (2020). Effects of sonication on the physicochemical and functional properties of walnut protein isolate.

-

Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

- Ma, D., Zhang, Y., Wang, Y., Zhang, Y., & Wang, X. (2021). Effects of Ultrasonic Treatment on the Structure, Functional Properties of Chickpea Protein Isolate and Its Digestibility In Vitro. Foods, 10(10), 2359.

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2023). Total wash elimination for solid phase peptide synthesis. RSC Advances, 13(51), 35839-35843.

- Kumar, S., & Singh, P. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 9(10), 4067-4076.

- Wang, Y., Wang, Y., Wang, Y., Li, D., & Adhikari, B. (2018). Effects of sonication on the physicochemical and functional properties of walnut protein isolate.

- Studzińska, S., & Buszewski, B. (2012). Comparison of chaotropic salt and ionic liquid as mobile phase additives in reversed-phase high-performance liquid chromatography of biogenic amines.

- Clark, J. H., & Macquarrie, D. J. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 26(11), 3183.

- Anuar, N., & Hartati, Y. W. (2018). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.

- Cheraiet, Z., Hessin, C., Larouk, Z., Guittonneau, S., & Villemin, D. (2014). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Comptes Rendus Chimie, 17(7-8), 778-781.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. BOC-CIT-OH | 45234-13-7 [chemicalbook.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. Effects of sonication on the physicochemical and functional properties of walnut protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Evaluating the impact of chaotropic salts on protein corona formation on polyethylene glycol-b-polylactic acid polymersomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

Validation & Comparative

A Senior Scientist's Guide to Protecting Groups for Citrulline: A Comparative Analysis

Introduction

Citrulline, a non-proteinogenic α-amino acid, has garnered significant attention in drug development and chemical biology. It is a key component in enzyme-cleavable linkers for antibody-drug conjugates (ADCs), most notably the valine-citrulline (Val-Cit) motif, and serves as a crucial residue in studying the post-translational modification of arginine.[1][2] The enzymatic conversion of a positively charged arginine to a neutral citrulline residue by peptidylarginine deiminases (PADs) can dramatically alter a protein's structure and function.[3]

The successful incorporation of citrulline into a synthetic peptide hinges on a robust protecting group strategy. However, unlike its highly basic precursor, arginine, the protection requirements for citrulline are fundamentally different and widely misunderstood. This guide provides an in-depth, experience-driven analysis of the strategies for protecting citrulline during solid-phase peptide synthesis (SPPS). We will dissect the chemical rationale behind the prevailing methodologies, compare their performance, and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Core Directive: To Protect or Not to Protect the Citrulline Side Chain?

The central question for any chemist synthesizing a citrulline-containing peptide is whether the side-chain ureido group (–NH–C(O)–NH₂) requires protection. The answer, rooted in fundamental chemical principles, is that for the vast majority of applications using standard synthesis protocols, side-chain protection of citrulline is unnecessary and not recommended.

Causality: The Tale of Two Side Chains - Arginine vs. Citrulline

To understand this directive, we must compare the side chain of citrulline with that of its precursor, arginine.

-